molecular formula C16H13NO3S B2734906 (E)-3-(furan-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide CAS No. 2035036-25-8

(E)-3-(furan-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide

Cat. No. B2734906
CAS RN: 2035036-25-8
M. Wt: 299.34
InChI Key: HCYWIBPSWBMDOD-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide, also known as FTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTM belongs to the class of acrylamide derivatives and has a unique chemical structure that makes it a promising candidate for various research studies.

Scientific Research Applications

Intramolecular Cyclization and Synthesis Applications

Cyclization and Synthesis of Novel Compounds : Research by Pevzner (2021) discussed the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, leading to the formation of various dihydrothiopyrano and dihydrothieno compounds. This process illustrates the compound's potential in synthesizing novel cyclic structures, which are of interest for further chemical and pharmacological studies (Pevzner, 2021).

Bioactive Compound Development

Antiviral Research : A notable study by Lee et al. (2017) identified a novel chemical compound closely related to "(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide" that suppresses the enzymatic activities of SARS coronavirus helicase. This research underscores the potential of such compounds in the development of antiviral drugs, especially given the ongoing need for effective treatments against coronavirus and other viral infections (Lee et al., 2017).

Catalysis and Chemical Reactions

Palladium-catalyzed Alkenation : Zhao et al. (2009) explored the palladium-catalyzed direct alkenation of thiophenes and furans, demonstrating the utility of acrylamides and similar compounds in facilitating regioselective C–H bond functionalization. This research highlights the compound's role in advancing synthetic methodologies for creating olefinic substrates, which are valuable in various chemical syntheses (Zhao et al., 2009).

Material Science and Engineering

Organic Sensitizer for Solar Cells : Kim et al. (2006) conducted molecular engineering of organic sensitizers for solar cell applications, demonstrating how modifications at the molecular level, including the use of acrylonitriles and related structures, can significantly enhance the photovoltaic performance. This indicates the potential of such compounds in the development of high-efficiency dye-sensitized solar cells (Kim et al., 2006).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(4-1-12-5-7-19-10-12)17-9-14-2-3-15(20-14)13-6-8-21-11-13/h1-8,10-11H,9H2,(H,17,18)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYWIBPSWBMDOD-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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